molecular formula C10H16N2O2 B12359585 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione

Cat. No.: B12359585
M. Wt: 196.25 g/mol
InChI Key: UUAVRGLQKJPXNT-UHFFFAOYSA-N
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Description

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H16N2O2 It is known for its unique structure, which includes a pyrrolidine ring and an aminocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione typically involves the reaction of cyclohexylamine with maleic anhydride, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride: A salt form of the compound with similar properties but enhanced solubility.

    Cyclohexylamine derivatives: Compounds with similar structural features but different functional groups.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring but varying substituents.

Uniqueness: this compound is unique due to its specific combination of a pyrrolidine ring and an aminocyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-(4-aminocyclohexyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H16N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h7-8H,1-6,11H2

InChI Key

UUAVRGLQKJPXNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2C(=O)CCC2=O

Origin of Product

United States

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